molecular formula C19H26O3 B1684026 2-Méthoxyestradiol CAS No. 362-07-2

2-Méthoxyestradiol

Numéro de catalogue: B1684026
Numéro CAS: 362-07-2
Poids moléculaire: 302.4 g/mol
Clé InChI: CQOQDQWUFQDJMK-SSTWWWIQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

2-Methoxyestradiol (2-MeOE2) is an endogenous metabolite of 17β-estradiol (E2) that has garnered interest for its anti-tumor, anti-angiogenic, and antiproliferative properties . Research indicates that 2-MeOE2 inhibits microtubule assembly, disrupts mitotic spindle dynamics, and blocks mitosis in human cancer cells lacking estrogen receptors .

Scientific Research Applications of 2-Methoxyestradiol

2-Methoxyestradiol (2-ME) has demonstrated potential clinical applications in treating various cancers, and research is ongoing to explore its efficacy and mechanisms of action .

Anti-Cancer Activity

  • Pancreatic Cancer: 2-ME has shown potent antitumor activity against human pancreatic cancer cells. It inhibits cell growth in a dose- and time-dependent manner (50-90%) and induces apoptotic cell death . In a mouse model, oral administration of 2-ME resulted in a 60% reduction in lung colonies compared to untreated controls, suggesting its potential for treating pancreatic cancer .
  • Prostate Cancer: 2-ME can be entrapped into hydrophobic micelles to improve its anticancer potential against prostate cancer. Studies on optimized micellar formulations have shown promising results in controlling the growth of prostate cancer cells .
  • Breast Cancer: 2-MeO-E2 has shown antiproliferative effects against endocrine therapy-resistant breast cancer cells . It arrests cells at the G2/M phase and may serve as a prototype for developing anticancer agents effective against endocrine therapy-resistant breast cancers .
  • Tumor Growth and Angiogenesis Inhibition: 2-MeOE2 has been identified as an inhibitor of tumor growth and angiogenesis . It hinders the reproduction of certain tumor cells and prevents the development of new blood vessels that tumors require .

Mechanisms of Action

  • Microtubule Disruption: 2-MeOE2 inhibits microtubule assembly by interfering with tubulin polymerization, which disrupts mitotic spindle dynamics and leads to mitotic blockage in cancer cells .
  • Apoptosis Induction: 2-ME induces apoptosis in cancer cells . It can inhibit hypoxia-inducible factor 1 and activate p53, contributing to its apoptotic effects .
  • Cell Cycle Arrest: 2-MeO-E2 can arrest cancer cells at the G2/M phase of the cell cycle, preventing further proliferation .

Delivery Systems

  • Micellar Formulations: Researchers have developed micellar delivery systems to improve 2-ME's therapeutic efficacy. These formulations enhance the drug's entrapment efficiency, control its release, and improve its pharmacokinetic profile .

Mécanisme D'action

Target of Action

2-Methoxyestradiol (2ME2) primarily targets several proteins including Catechol O-methyltransferase , Cytochrome P450 1A1 , Cytochrome P450 1B1 , Cytochrome P450 19A1 , and Hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes such as angiogenesis, cell proliferation, and apoptosis .

Mode of Action

2ME2 is an angiogenesis inhibitor, meaning it prevents the formation of new blood vessels that tumors need to grow . It has been shown to attack both tumor cells and their blood supply in preclinical testing .

Biochemical Pathways

2ME2 affects multiple biochemical pathways. It generates nitro-oxidative stress and controls heat shock proteins, resulting in DNA strand breakage and apoptosis . It also inhibits CYP1B1 activity, macrophage influx/activation, and pro-inflammatory cytokine induction of estrogen-producing enzymes .

Pharmacokinetics

The pharmacokinetics of 2ME2 involve its absorption, distribution, metabolism, and excretion (ADME). 2ME2 binds in decreasing order to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin . In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2ME2, revealed that less than 0.01% of the total administered dose of 2ME2 is excreted unchanged in urine and about 1% is excreted as glucuronides .

Result of Action

The action of 2ME2 results in significant molecular and cellular effects. It induces apoptosis in rapidly proliferating cells and inhibits blood vessel formation at several stages in the angiogenic cascade . It also alters cell motility, migration, and adhesion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2ME2. For instance, it has been suggested that 2ME2’s neurotoxic activity within the central nervous system may promote neurodegenerative diseases like Parkinson’s disease . Additionally, in granulosa cells, COMT expression is upregulated by major contributors to PCOS: insulin, dihydrotestosterone, and all-trans retinoic acid, suggesting a role for the dysregulation of 2ME in the development of PCOS and ovulatory dysfunction .

Analyse Biochimique

Biochemical Properties

2-Methoxyestradiol is generated by the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolic pathway of estrogens . It interacts with various enzymes and proteins, including cytochrome P450 1A1, cytochrome P450 1B1, cytochrome P450 19A1, and hypoxia-inducible factor 1-alpha . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

2-Methoxyestradiol exhibits potent antiproliferative, proapoptotic, and antiangiogenic activities . It affects all actively dividing cells, including neurons . It also generates nitro-oxidative stress and controls heat shock proteins, resulting in DNA strand breakage and apoptosis . Furthermore, it has been shown to inhibit microglial proliferation and activation .

Molecular Mechanism

2-Methoxyestradiol acts as an angiogenesis inhibitor, attacking both tumor cells and their blood supply . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to stabilize microtubules, ameliorating E2-induced proliferation, inhibiting ERα and PR signaling, and reducing HIF-1α and CYP19 expression .

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Methoxyestradiol has shown to have significant effects over time. It has been found to reduce BCRABL—mediated adhesion to fibronectin and the spontaneous migration of BCR-ABL—transformed cells through a transwell membrane . It also demonstrated a significant reduction in diastolic and mean arterial BP along with RHR in male SHR after prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of 2-Methoxyestradiol vary with different dosages. For instance, in male and female Wistar-Kyoto rats infused with angiotensin II, 2-Methoxyestradiol treatment resulted in a significant reduction of Ang II-induced systolic, diastolic, and mean arterial BP .

Metabolic Pathways

2-Methoxyestradiol is part of the metabolic pathways of estrogens. It is formed from cytochrome P450-dependent hydroxylation of estradiol to the catecholestrogen 2-hydroxyestradiol, which is subsequently methylated by catechol-O-methyltransferase to form 2-Methoxyestradiol .

Transport and Distribution

It has been found to bind in decreasing order to plasma>albumin>alpha1-acid glycoprotein>sex-hormone-binding globulin .

Subcellular Localization

The subcellular localization of 2-Methoxyestradiol is not explicitly known. It has been found that 2-Methoxyestradiol alters the subcellular localization of ERα, with the majority of ERα being localized in the nuclear fraction, with a minimal amount retained in the cytoplasmic fraction .

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

Méthodes de production industrielle: Les méthodes de production industrielle du this compound impliquent généralement une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Le procédé est optimisé pour un rendement et une pureté élevés, mettant souvent en œuvre des techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions:

Réactifs et conditions courantes:

Principaux produits:

Applications de la recherche scientifique

Le this compound a une large gamme d'applications en recherche scientifique:

Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes:

Comparaison Avec Des Composés Similaires

Composés similaires:

Unicité: Le this compound est unique en raison de son activité antinéoplasique puissante, qui n'est pas observée dans son composé parent, l'estradiol, ni dans d'autres dérivés substitués par un méthoxy. Sa capacité à inhiber le HIF-1α et à induire l'apoptose indépendamment des récepteurs aux œstrogènes le distingue encore plus des autres composés similaires .

Activité Biologique

2-Methoxyestradiol (2-ME) is an endogenous metabolite of estradiol that has garnered significant attention for its biological activities, particularly in the context of cancer treatment. Initially considered an inactive metabolite, research since the late 1980s has revealed its potent anti-cancer , anti-angiogenic , and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 2-ME, supported by data tables, case studies, and detailed research findings.

Anticancer Properties

2-ME exhibits significant anti-tumor effects against various cancer types, including breast, prostate, glioma, and head and neck cancers. Its mechanisms of action include:

  • Inhibition of Tumor Cell Proliferation : 2-ME inhibits the proliferation of diverse tumor cell lines by inducing apoptosis and cell cycle arrest. Studies have shown that it affects the expression of key proteins involved in cell survival and apoptosis, such as Bcl-2 and caspase-3 .
  • Microtubule Disruption : The compound binds to tubulin, leading to microtubule depolymerization. This action disrupts mitotic spindle formation during cell division, effectively halting tumor growth .
  • Antiangiogenic Activity : 2-ME reduces vascular endothelial growth factor (VEGF) levels, thereby inhibiting angiogenesis—the formation of new blood vessels that tumors rely on for growth .

Research Findings

Research has consistently demonstrated the efficacy of 2-ME in preclinical models:

StudyCancer TypeMechanismKey Findings
BreastApoptosisIncreased caspase-3 expression; decreased Bcl-2 and VEGF levels
ProstateMicrotubule disruptionInhibited cell proliferation in vitro; reduced tumor growth in mice
GliomaAntiangiogenicSuppressed HIF-1α activity; decreased tumor vascularization

Clinical Trials

Several clinical trials have explored the therapeutic potential of 2-ME:

  • Phase I Trials : Initial studies indicated that 2-ME is well tolerated in patients with metastatic breast cancer without significant estrogenic side effects .
  • Ongoing Research : Current investigations focus on optimizing dosing regimens and combination therapies with other anticancer agents to enhance efficacy while minimizing toxicity .

Case Studies

A notable case study involved a patient with advanced breast cancer who participated in a trial assessing the effects of 2-ME. The patient exhibited a significant reduction in tumor size after treatment, correlating with increased apoptosis markers and decreased angiogenesis indicators in tumor biopsies .

The biological activity of 2-ME can be attributed to several key mechanisms:

  • Upregulation of p53 : 2-ME enhances p53 activity, which plays a crucial role in regulating the cell cycle and promoting apoptosis .
  • Inhibition of Superoxide Dismutase : This action leads to increased oxidative stress within cancer cells, further promoting apoptosis .
  • Selective Targeting : Unlike other estrogenic compounds, 2-ME does not stimulate estrogen receptors in a way that promotes tumor growth, making it a promising candidate for hormone-sensitive cancers .

Propriétés

IUPAC Name

(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQDQWUFQDJMK-SSTWWWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040938
Record name 2-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity.
Record name 2-Methoxyestradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

362-07-2
Record name 2-Methoxyestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyestradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17b)-2-Methoxyestra-1,3,5(10)-triene-3,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I2QW73SR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 190 °C
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyestradiol
Reactant of Route 2
2-Methoxyestradiol
Reactant of Route 3
2-Methoxyestradiol
Reactant of Route 4
2-Methoxyestradiol
Reactant of Route 5
2-Methoxyestradiol
Reactant of Route 6
2-Methoxyestradiol
Customer
Q & A

Q1: How does 2-methoxyestradiol exert its anticancer effects?

A1: 2-Methoxyestradiol exhibits its anticancer effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization: 2-ME binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics and ultimately inhibiting cell division. [, , ]
  • Antiangiogenesis: 2-ME suppresses the formation of new blood vessels, critical for tumor growth and metastasis, by interfering with signaling pathways involved in angiogenesis. [, , ]
  • Induction of Apoptosis: 2-Methoxyestradiol can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including activation of caspase enzymes and modulation of Bcl-2 family proteins. [, , , , , , ]

Q2: Does 2-methoxyestradiol interact with estrogen receptors?

A2: Unlike its parent compound 17β-estradiol, 2-methoxyestradiol demonstrates minimal to no binding affinity for classical estrogen receptors (ERα and ERβ). This lack of estrogenic activity makes it an attractive therapeutic candidate with potentially fewer hormonal side effects. [, , , , ]

Q3: How does 2-methoxyestradiol affect the cell cycle?

A3: 2-Methoxyestradiol induces cell cycle arrest primarily at the G2/M phase, preventing cells from progressing into mitosis. This arrest is linked to 2-ME's ability to disrupt microtubule dynamics, essential for proper chromosome segregation during cell division. [, , , , , ]

Q4: What is the molecular formula and weight of 2-methoxyestradiol?

A4: The molecular formula of 2-methoxyestradiol is C19H26O3, and its molecular weight is 302.4 g/mol.

Q5: Are there spectroscopic data available to confirm the structure of 2-methoxyestradiol?

A5: Yes, studies utilizing 1H-NMR and mass spectrometry have confirmed the structure of synthesized 2-methoxyestradiol. []

Q6: How do structural modifications of 2-methoxyestradiol affect its activity?

A6: Research on 2-methoxyestradiol analogs has revealed key structure-activity relationships:

  • C2-Position: Modifications at the C2-position, particularly with unbranched alkyl or alkenyl groups, can significantly influence antitubulin activity and cytotoxicity. 2-Ethoxyestradiol and 2-((E)-1-propenyl)-estradiol have demonstrated higher potency compared to 2-ME. []
  • C17-Position: Sulfamoylation at the C17-position, as seen in 2-methoxyestradiol-3,17-O,O-bis-sulfamate (2-MeOE2 bis MATE), has been shown to enhance bioavailability and antitumor activity in vivo. []
  • A/B/C/D Ring Modifications: Various modifications to the steroid ring system have been explored to improve potency, selectivity, and pharmacokinetic properties. []

Q7: What are the limitations of 2-methoxyestradiol's bioavailability?

A7: 2-Methoxyestradiol suffers from poor oral bioavailability due to rapid metabolism, primarily through oxidation and sulfation. This metabolic instability poses a challenge for achieving therapeutic drug levels in vivo. [, , ]

Q8: What strategies have been explored to improve the bioavailability of 2-methoxyestradiol?

A8: Several approaches are being investigated to enhance 2-ME's bioavailability:

  • Chemical Modification: Synthesizing sulfamoylated derivatives, like 2-MeOE2 bis MATE, has demonstrated improved pharmacokinetic properties and efficacy compared to the parent compound. [, ]
  • Drug Delivery Systems: Encapsulating 2-ME into nanoparticles or liposomes could potentially protect it from degradation and enhance its delivery to tumor sites. []

Q9: What types of cancer cells are sensitive to 2-methoxyestradiol in vitro?

A9: In vitro studies have shown that 2-methoxyestradiol exhibits antiproliferative effects against a wide range of cancer cell lines, including breast, prostate, pancreatic, nasopharyngeal, and osteosarcoma cells. [, , , , , , , , , , , , , , ]

Q10: Has 2-methoxyestradiol shown efficacy in preclinical animal models of cancer?

A10: Yes, 2-methoxyestradiol has demonstrated promising antitumor activity in various preclinical models, including:

  • Xenograft Models: Oral administration of 2-MeOE2 bis MATE significantly reduced tumor growth in mice bearing human breast cancer xenografts. []
  • Orthotopic Models: 2-Methoxyestradiol inhibited tumor growth and improved survival in a rat model of gliosarcoma, highlighting its potential for treating brain tumors. []
  • Transgenic Models: Dietary administration of 2-ME prevented the development of preneoplastic lesions in the transgenic adenocarcinoma of the mouse prostate (TRAMP) model, suggesting chemopreventive properties. []

Q11: What about clinical trials with 2-methoxyestradiol?

A11: 2-Methoxyestradiol has advanced to phase I and II clinical trials for several cancer types, including hormone-refractory prostate cancer. While early results showed a good safety profile and some evidence of antitumor activity, limitations with oral bioavailability and the need for higher doses were identified. []

Q12: Are there any known mechanisms of resistance to 2-methoxyestradiol?

A12: Research has identified a potential mechanism of resistance involving mutations in beta-tubulin, the target protein of 2-ME's antimitotic action. These mutations, found in a 2-methoxyestradiol-resistant MDA-MB-435 cell line, were associated with reduced microtubule depolymerization and cross-resistance to Vinca alkaloids. []

Q13: What is the safety profile of 2-methoxyestradiol?

A13: Preclinical studies and early-phase clinical trials indicate that 2-methoxyestradiol is generally well-tolerated, with a favorable safety profile compared to some conventional chemotherapeutic agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.